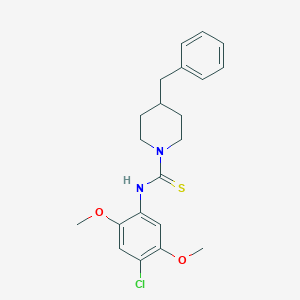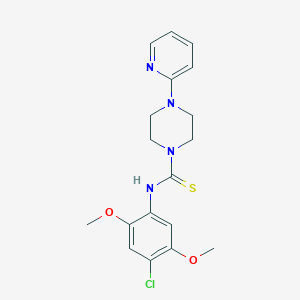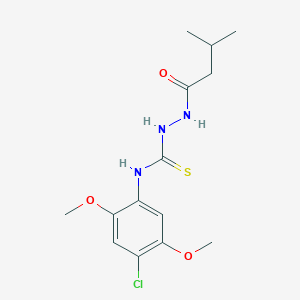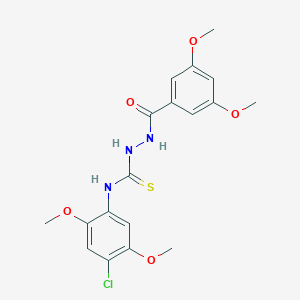![molecular formula C24H18N4O3S B216540 1-(4-phenoxyphenyl)-3-[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B216540.png)
1-(4-phenoxyphenyl)-3-[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]pyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-phenoxyphenyl)-3-[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]pyrrolidine-2,5-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as PPTP and belongs to the class of pyrrolidine-2,5-dione derivatives.
Wirkmechanismus
The mechanism of action of PPTP is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins in the body. It has been found to inhibit the activity of topoisomerase II, which is essential for DNA replication and repair. PPTP has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
PPTP has been found to exhibit various biochemical and physiological effects in vitro and in vivo. It has been found to induce apoptosis in cancer cells, inhibit the production of inflammatory mediators, and reduce oxidative stress. PPTP has also been found to exhibit anti-fungal activity against various fungal strains.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of PPTP is its potential use in the treatment of various diseases. It has also been found to exhibit low toxicity and good pharmacokinetic properties. However, one of the major limitations of PPTP is its poor solubility in water, which makes it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on PPTP. One of the major areas of research is the development of PPTP analogs with improved pharmacokinetic properties and solubility. Another area of research is the elucidation of the exact mechanism of action of PPTP. Further studies are also needed to determine the potential use of PPTP in the treatment of various diseases.
Synthesemethoden
The synthesis of PPTP involves the reaction of 4-phenoxyphenyl hydrazine with ethyl acetoacetate, followed by the reaction with phenacyl bromide and triethylamine. The final product is obtained by the reaction of the intermediate with thiosemicarbazide and sodium acetate in ethanol.
Wissenschaftliche Forschungsanwendungen
PPTP has been extensively studied for its potential applications in various fields such as medicinal chemistry, drug discovery, and material science. In medicinal chemistry, PPTP has been found to exhibit anti-cancer, anti-inflammatory, and anti-fungal activities. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
Produktname |
1-(4-phenoxyphenyl)-3-[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]pyrrolidine-2,5-dione |
|---|---|
Molekularformel |
C24H18N4O3S |
Molekulargewicht |
442.5 g/mol |
IUPAC-Name |
1-(4-phenoxyphenyl)-3-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C24H18N4O3S/c29-21-15-20(32-24-25-22(26-27-24)16-7-3-1-4-8-16)23(30)28(21)17-11-13-19(14-12-17)31-18-9-5-2-6-10-18/h1-14,20H,15H2,(H,25,26,27) |
InChI-Schlüssel |
FFOQLSDMDKSOHE-UHFFFAOYSA-N |
SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)OC3=CC=CC=C3)SC4=NNC(=N4)C5=CC=CC=C5 |
Kanonische SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)OC3=CC=CC=C3)SC4=NNC(=N4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



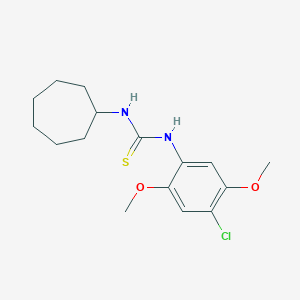
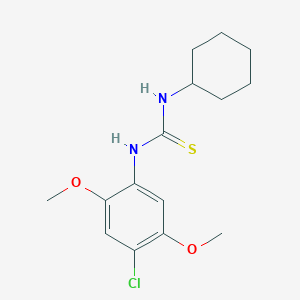


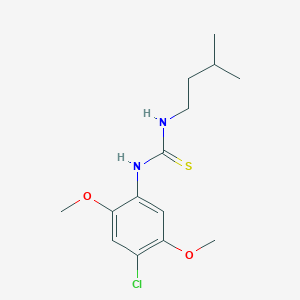

![Ethyl 1-[(2,4-dimethoxyanilino)carbothioyl]-4-piperidinecarboxylate](/img/structure/B216469.png)
![Ethyl 1-{[4-(ethoxycarbonyl)anilino]carbothioyl}-4-piperidinecarboxylate](/img/structure/B216470.png)
![Ethyl 1-[(4-chloro-2,5-dimethoxyphenyl)carbamothioyl]piperidine-4-carboxylate](/img/structure/B216471.png)
